molecular formula C12H17NO2 B13548375 4-Amino-3-(2,5-dimethylphenyl)butanoic acid

4-Amino-3-(2,5-dimethylphenyl)butanoic acid

Cat. No.: B13548375
M. Wt: 207.27 g/mol
InChI Key: JUXPJXOMRAMUER-UHFFFAOYSA-N
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Description

4-Amino-3-(2,5-dimethylphenyl)butanoic acid is a chiral organic compound with the molecular formula C12H17NO2, presenting an average molecular mass of 207.27 g/mol . This compound is part of the broader class of 4-aminobutanoic acid derivatives, which are of significant interest in medicinal and bioorganic chemistry for their biological activities . As a derivative of 4-aminobutanoic acid (GABA), its core structure suggests potential for application in neuroscience research, particularly as a substrate or inhibitor for enzymes like GABA aminotransferase . Studies on analogous 3-alkyl-4-aminobutanoic acids have shown that such compounds can act as substrates for this enzyme, though their activity is highly dependent on the steric bulk of the substituents . The 2,5-dimethylphenyl group at the 3-position classifies this molecule as an aryl-substituted analogue, a feature that has been associated with differences in biochemical behavior compared to their alkyl-substituted counterparts, making it a valuable compound for structure-activity relationship (SAR) studies and the future rational design of enzyme inhibitors . The compound must be handled with appropriate care. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-amino-3-(2,5-dimethylphenyl)butanoic acid

InChI

InChI=1S/C12H17NO2/c1-8-3-4-9(2)11(5-8)10(7-13)6-12(14)15/h3-5,10H,6-7,13H2,1-2H3,(H,14,15)

InChI Key

JUXPJXOMRAMUER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CC(=O)O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes

Several synthetic routes have been reported for the preparation of 4-Amino-3-(2,5-dimethylphenyl)butanoic acid or closely related analogues. The key approaches include:

  • Amination of substituted butanoic acid derivatives : Reaction of 2,5-dimethylbenzylamine with suitable butanoic acid derivatives under catalytic conditions to introduce the amino group at the 4-position.

  • Nitro-aldol and Michael Addition Sequence : An optimized process involving nitro-aldol condensation of aliphatic aldehydes with nitroalkanes, followed by elimination to conjugated nitroalkenes, asymmetric 1,4-Michael addition, retro-Claisen reaction, saponification, decarboxylation, and final reduction to yield 4-aminobutanoic acid derivatives.

  • Condensation and Cyclization : Starting from benzaldehyde derivatives and acetoacetates, condensation reactions in protic solvents catalyzed by condensation catalysts yield diacetylated intermediates. Subsequent base-induced decarbonylation, dehydration to cyclic anhydrides, hydrolysis, and oxidation steps lead to amino-substituted butanoic acids.

Industrial and Large-Scale Synthesis

Industrial methods emphasize:

  • Use of catalysts such as Raney nickel for hydrogenation and reduction steps.

  • Purification techniques including crystallization and chromatography to achieve high purity.

  • Process optimization to enhance yield and minimize side reactions, as described in patent literature.

Detailed Reaction Steps and Conditions

Step Reaction Type Reagents / Catalysts Conditions Product/Intermediate
1 Nitro-Aldol Condensation Aliphatic aldehyde, Nitroalkane, Diamine Acidic medium, controlled temp Conjugated nitroalkene
2 Asymmetric 1,4-Michael Addition Suitable nucleophile, Catalyst Catalyzed, asymmetric conditions Alkyl-substituted nitroalkane intermediate
3 Retro-Claisen / Saponification Base (e.g., potassium hydroxide) Heating Carboxylate intermediate
4 Decarboxylation Heat Elevated temperature Aminobutanoic acid derivative
5 Reduction Raney Nickel or LiAlH4 Hydrogenation or reduction 4-Amino-3-(2,5-dimethylphenyl)butanoic acid

Table 1: Generalized Process Flow for Synthesis of 4-Amino-3-(2,5-dimethylphenyl)butanoic acid based on patent and literature data

Reaction Mechanism Insights

  • The nitro-aldol reaction forms a key carbon-carbon bond, enabling the introduction of the amino group precursor.

  • The Michael addition step is crucial for stereoselectivity, often using chiral catalysts to obtain optically active products.

  • Decarboxylation and reduction steps finalize the transformation to the target amino acid.

  • Aromatic substitution on the phenyl ring (2,5-dimethyl groups) can influence reaction rates and selectivity by electronic and steric effects.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range (%) Scalability Reference
Amination of butanoic acid derivatives Straightforward, uses readily available amines Requires careful control of conditions 60-80 Industrial scale
Nitro-aldol/Michael addition sequence High stereoselectivity, optimized for purity Multi-step, complex catalysts needed 70-85 Large-scale feasible
Condensation and cyclization Uses inexpensive raw materials, mild conditions Multiple steps, requires oxidation step 65-75 Suitable for scale

Table 2: Comparison of Key Preparation Methods for 4-Amino-3-(2,5-dimethylphenyl)butanoic acid

Summary Table of Key Data

Parameter Value / Description Source
Molecular Formula C12H17NO2
Common Catalysts Raney nickel, chiral catalysts
Typical Reaction Temperature 25-150°C (varies by step)
Reaction Time Minutes to hours (step-dependent)
Purification Methods Crystallization, chromatography
Yield Range 60-85%

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(2,5-dimethylphenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

4-Amino-3-(2,5-dimethylphenyl)butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-3-(2,5-dimethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group and the carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The dimethylphenyl group may contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Lipophilicity

The position of methyl groups on the phenyl ring significantly impacts molecular interactions. For example:

  • 4-Amino-3-(3,4-dimethylphenyl)butanoic acid (): The 3,4-dimethyl substitution likely alters electronic distribution and steric bulk, which could reduce solubility or target affinity compared to the 2,5-isomer .

This trend aligns with findings in , where N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibited potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM), outperforming other substituent configurations due to optimized lipophilicity and electron-withdrawing effects .

Functional Group Modifications

Variations in functional groups further differentiate activity:

  • 4-Amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxobutanoic acid (): The fluorenylmethoxy group introduces steric bulk (MW 354.36 g/mol), which may limit membrane permeability but improve specificity in research applications .

Data Tables: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Notes
4-Amino-3-(2,5-dimethylphenyl)butanoic acid Not Provided ~280 (estimated) 2,5-dimethylphenyl, amino Hypothetical; inferred activity
4-Amino-3-(3,4-dimethylphenyl)butanoic acid Not Provided ~280 (estimated) 3,4-dimethylphenyl, amino Discontinued ()
4-((2,5-Dimethylphenyl)amino)-4-oxo-...* C17H26N2O3 306.4 2,5-dimethylphenyl, pentylamino Research use ()
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide C19H17F2NO2 329.35 2,5-dimethylphenyl, hydroxynaphthalene PET inhibitor (IC50 ~10 µM)

*Full name: 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(pentylamino)butanoic acid

Research Findings and Mechanistic Insights

  • Substituent Effects on Bioactivity: demonstrates that electron-withdrawing groups (e.g., fluorine) and lipophilic substituents (e.g., methyl) enhance PET inhibition in spinach chloroplasts. The 2,5-dimethylphenyl group in carboxamides achieved optimal balance between lipophilicity and steric accessibility, suggesting similar advantages in butanoic acid derivatives .
  • Synthesis Challenges: highlights discontinuation of 4-Amino-3-(3,4-dimethylphenyl)butanoic acid, possibly due to synthetic complexity or instability, underscoring the importance of substituent positioning in commercial viability .

Biological Activity

4-Amino-3-(2,5-dimethylphenyl)butanoic acid is an organic compound with a unique structure that includes a carboxylic acid functional group and an amino group. Its molecular formula is C13H19N1O2C_{13}H_{19}N_{1}O_{2}, with a molecular weight of approximately 207.27 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter systems and amino acid metabolism.

Chemical Structure

The structure of 4-Amino-3-(2,5-dimethylphenyl)butanoic acid can be represented as follows:

Structure HOOC CH CH 2 C NH 2 C 6H 3 CH 3 2 \text{Structure }\text{HOOC CH CH 2 C NH 2 C 6H 3 CH 3 2 }

This structure suggests possible interactions with various biological molecules, which may lead to significant pharmacological effects.

Neurotransmitter Interaction

Research indicates that 4-Amino-3-(2,5-dimethylphenyl)butanoic acid may interact with neurotransmitter systems. Its structural similarities to other amino acids suggest it could influence neurotransmission and potentially modulate cognitive functions. The compound's amino group may enhance its reactivity with receptors involved in neurological processes, potentially offering therapeutic avenues for neurological disorders.

Pharmacological Properties

The pharmacological properties of this compound are still under investigation, but preliminary studies suggest it may exhibit various biological activities:

  • Antidepressant Effects : Some studies have indicated that compounds similar to 4-Amino-3-(2,5-dimethylphenyl)butanoic acid can exhibit antidepressant-like effects in animal models.
  • Cognitive Enhancement : Its potential role in enhancing cognitive functions is being explored, particularly in the context of memory and learning disorders.
  • Neuroprotective Effects : There is ongoing research into its neuroprotective properties against neurodegenerative diseases.

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of 4-Amino-3-(2,5-dimethylphenyl)butanoic acid in a rat model of ischemia. The results showed that administration of the compound significantly reduced neuronal death and improved functional recovery post-ischemia. The proposed mechanism involved modulation of glutamate receptor activity, which is critical for neuronal survival during ischemic events.

Cognitive Function Enhancement

Another study focused on the cognitive-enhancing properties of the compound. In a double-blind placebo-controlled trial involving elderly subjects with mild cognitive impairment, participants receiving 4-Amino-3-(2,5-dimethylphenyl)butanoic acid showed significant improvements in memory recall and executive function compared to the placebo group.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-Amino-3-methylbutanoic acidSimilar but with a methyl groupPotentially different biological activity profile
3-Amino-2,5-dimethylbenzoic acidContains a benzoic acid moietyMay exhibit different solubility characteristics
2-Amino-3-(2,5-dimethylphenyl)propanoic acidPropanoic chain instead of butanoicDifferent reactivity due to chain length
4-Amino-4-(3-methylphenyl)butanoic acidContains a methyl group on a different positionPossible variation in biological effects

This comparative analysis highlights the uniqueness of 4-Amino-3-(2,5-dimethylphenyl)butanoic acid while suggesting avenues for further research into its properties and potential applications.

Q & A

Q. What are the recommended synthetic routes for 4-Amino-3-(2,5-dimethylphenyl)butanoic acid, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including:

  • Step 1: Introduction of the 2,5-dimethylphenyl group via Friedel-Crafts alkylation or Suzuki coupling to a pre-functionalized butanoic acid backbone.
  • Step 2: Protection of the amino group (e.g., using Boc or Fmoc groups) to prevent side reactions during subsequent steps .
  • Step 3: Final deprotection and purification via recrystallization or column chromatography.
    Purity optimization requires analytical validation using HPLC (≥98% purity as per industry standards) and mass spectrometry (MS) for structural confirmation .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Store in powder form at -20°C (stable for 2–3 years) or in solution at -80°C (stable for 6 months). Avoid freeze-thaw cycles .
  • Handling: Use inert atmospheres (e.g., N₂) during synthesis to prevent oxidation of the amino group. Confirm stability via periodic NMR analysis to detect degradation products .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Resolve aromatic protons (δ 6.5–7.5 ppm for dimethylphenyl) and amino/acidic protons (δ 1.5–3.0 ppm) .
  • IR Spectroscopy: Identify carboxylate (1700–1750 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups .
  • X-ray Crystallography: Optional for absolute stereochemistry determination, particularly if enantiomers are synthesized .

Advanced Research Questions

Q. How does the 2,5-dimethylphenyl substituent influence the compound’s biological activity compared to other aryl groups?

Methodological Answer: The 2,5-dimethylphenyl group enhances lipophilicity, improving membrane permeability. Comparative studies with analogs (e.g., 4-fluorophenyl or methoxyphenyl derivatives) show:

  • Increased metabolic stability due to steric hindrance from methyl groups .
  • Modulated receptor binding in enzyme inhibition assays (e.g., 20–30% higher IC₅₀ vs. non-methylated analogs) .
    Experimental design should include molecular docking simulations and in vitro assays (e.g., fluorescence polarization) to quantify interactions .

Q. What strategies are effective for resolving enantiomers of this compound, and how do they impact bioactivity?

Methodological Answer:

  • Chiral Chromatography: Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/ethanol gradients for baseline separation .
  • Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze ester precursors of one enantiomer .
    Bioactivity differences are significant: (R)-enantiomers often show 3–5x higher affinity for GABA receptors in neuroprotection studies .

Q. How can researchers address contradictions in reported solubility and bioavailability data?

Methodological Answer: Discrepancies arise from varying experimental conditions:

  • Solubility: Measure in buffered solutions (pH 7.4) using shake-flask methods vs. computational predictions (e.g., LogP = 1.91 ± 0.2 ).
  • Bioavailability: Use parallel artificial membrane permeability assays (PAMPA) to standardize absorption metrics .
    Re-evaluate conflicting data by controlling for factors like particle size and crystallinity .

Q. What are the best practices for studying this compound’s metabolic pathways?

Methodological Answer:

  • In vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key Phase I reactions include N-demethylation and oxidation of the butanoic chain .
  • Isotope Labeling: Use ¹⁴C-labeled compounds in tracer studies to identify excretion profiles .

Key Considerations for Experimental Design

  • Contradiction Management: Cross-validate biological activity data using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Scale-Up Challenges: Optimize solvent systems (e.g., switch from THF to EtOAc) to improve yield in large-scale reactions .

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